N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of difluoromethyl groups via halogenation reactions and the attachment of sulfonamide groups through sulfonation reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled conditions to ensure consistency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain high efficiency and safety standards.
Chemical Reactions Analysis
Types of Reactions
N~4~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
N~4~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N4-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or functional effects.
Comparison with Similar Compounds
Similar Compounds
- **N~4~-{2-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
- **N~4~-{2-[3,5-BIS(METHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Uniqueness
N~4~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of difluoromethyl groups, which enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H19F4N5O2S |
---|---|
Molecular Weight |
397.39 g/mol |
IUPAC Name |
N-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H19F4N5O2S/c1-4-22-9(3)12(8(2)20-22)26(24,25)19-5-6-23-11(14(17)18)7-10(21-23)13(15)16/h7,13-14,19H,4-6H2,1-3H3 |
InChI Key |
CGNLXLIKDNNEPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)F)C(F)F)C |
Origin of Product |
United States |
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